Comparative Protein Phosphatase Inhibition Profile: TC-PTP vs. SHP-1 and Yeast PTP1
2-(2-Bromo-6-methoxyphenoxy)acetic acid exhibits a differential inhibition profile across protein tyrosine phosphatases, with IC50 values of 19,000 nM for human TC-PTP, 3,000 nM for the catalytic domain of human SHP-1, and 12,000 nM for yeast PTP1 [1]. This 6.3-fold lower potency against TC-PTP relative to SHP-1 provides a defined selectivity window that can be exploited for target-specific assays.
| Evidence Dimension | Enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | 19,000 nM (TC-PTP); 3,000 nM (SHP-1 catalytic domain); 12,000 nM (yeast PTP1) |
| Comparator Or Baseline | Same compound evaluated against three different phosphatase targets |
| Quantified Difference | 6.3-fold more potent against SHP-1 vs. TC-PTP; 4-fold more potent vs. yeast PTP1 |
| Conditions | Inhibition assessed as p-nitrophenol release from pNPP substrate, preincubated for 10 minutes |
Why This Matters
This intra-compound selectivity data allows researchers to choose this specific compound as a tool for probing SHP-1-dependent pathways with reduced interference from TC-PTP, which is not a property shared by other phenoxyacetic acid derivatives lacking this substitution pattern.
- [1] BindingDB. BDBM50348708 (CHEMBL1801440). Activity Spreadsheet -- Enzyme Inhibition Constant Data from BindingDB. https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50348708 (accessed 2026-04-22). View Source
